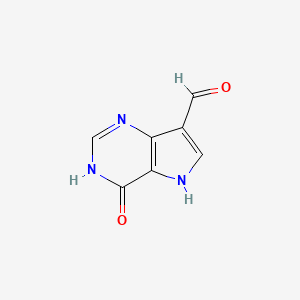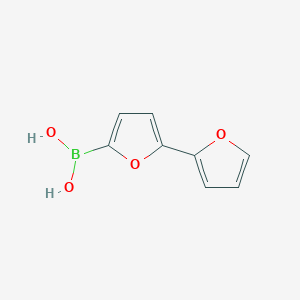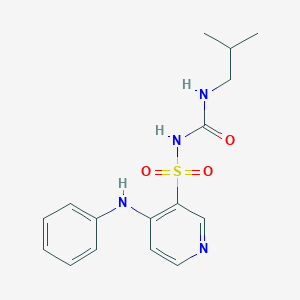
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose: is a synthetic organic compound that belongs to the class of arabinofuranoses It is characterized by the presence of a benzyl group at the 3-O position, a fluorine atom at the 2-position, and the absence of hydroxyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common approach includes the protection of hydroxyl groups, selective fluorination, and benzylation. The reaction conditions often involve the use of reagents such as benzyl chloride, fluorinating agents like diethylaminosulfur trifluoride (DAST), and protecting groups like acetyl or benzoyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azido or thiol groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated sugars on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The benzyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
Comparison: Compared to these similar compounds, 3-O-Benzyl-2,5-dideoxy-2-fluoro-alpha-D-arabinofuranose is unique due to the specific positioning of the benzyl and fluorine groups. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it particularly valuable in specialized applications.
Propriétés
Numéro CAS |
786710-10-9 |
|---|---|
Formule moléculaire |
C12H15FO3 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3-fluoro-5-methyl-4-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-11(10(13)12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3/t8-,10+,11-,12+/m1/s1 |
Clé InChI |
ISXYWHUUAQNVSF-KLHWPWHYSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](O1)O)F)OCC2=CC=CC=C2 |
SMILES canonique |
CC1C(C(C(O1)O)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)






![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)

